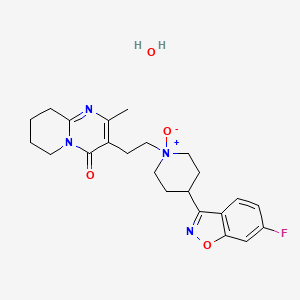
Risperidone cis-N-oxide monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RISPERIDONE CIS-N-OXIDE (TRANS-3-[2-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-PIPERIDINYL]ETHYL]-6,7,8,9-TETRAHYDRO-2-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE, N-OXIDE MONOHYDRATE) is a chemical compound with the molecular formula C23H27FN4O3 and a molecular weight of 426.48 g/mol . It is a derivative of risperidone, an antipsychotic medication used to treat schizophrenia and bipolar disorder . This compound is often used in pharmaceutical research and development as an impurity reference standard .
Méthodes De Préparation
The synthesis of RISPERIDONE CIS-N-OXIDE involves several steps, starting from the parent compound risperidone. The key step in the synthesis is the oxidation of the nitrogen atom in the piperidine ring to form the N-oxide. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods typically involve large-scale oxidation reactions followed by purification processes to isolate the desired compound .
Analyse Des Réactions Chimiques
RISPERIDONE CIS-N-OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent compound, risperidone.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzisoxazole moiety.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and hydrogen gas with a suitable catalyst for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
RISPERIDONE CIS-N-OXIDE is used in various scientific research applications, including:
Pharmaceutical Research: It serves as an impurity reference standard in the development and quality control of risperidone formulations.
Biological Studies: The compound is used to study the metabolic pathways and pharmacokinetics of risperidone and its derivatives.
Chemical Research: It is employed in the synthesis of new chemical entities and the exploration of novel reaction mechanisms.
Mécanisme D'action
The mechanism of action of RISPERIDONE CIS-N-OXIDE is similar to that of risperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism helps in modulating neurotransmitter activity in the brain, which is beneficial in treating psychiatric disorders . The N-oxide modification may alter the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparaison Avec Des Composés Similaires
RISPERIDONE CIS-N-OXIDE can be compared with other similar compounds, such as:
Risperidone: The parent compound, used as an antipsychotic medication.
Paliperidone: A metabolite of risperidone with similar pharmacological properties.
Risperidone N-oxide: Another derivative with a different oxidation state.
The uniqueness of RISPERIDONE CIS-N-OXIDE lies in its specific N-oxide modification, which can influence its chemical and pharmacological properties .
Propriétés
Formule moléculaire |
C23H29FN4O4 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrate |
InChI |
InChI=1S/C23H27FN4O3.H2O/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-28(30)11-7-16(8-12-28)22-19-6-5-17(24)14-20(19)31-26-22;/h5-6,14,16H,2-4,7-13H2,1H3;1H2 |
Clé InChI |
BUTMOFSHFGNWDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N2CCCCC2=N1)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


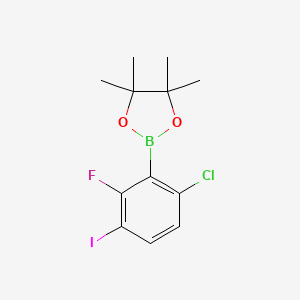

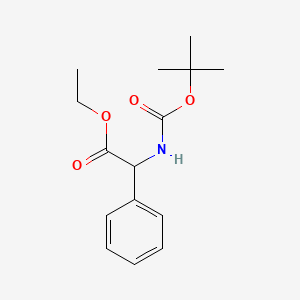
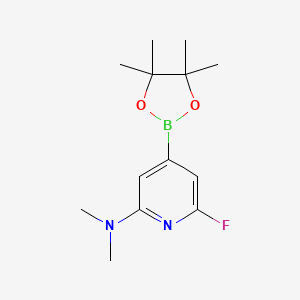
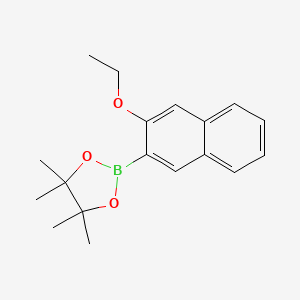
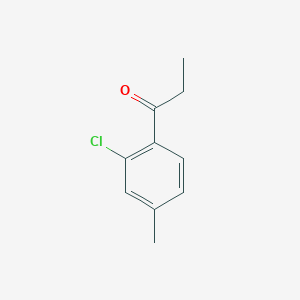
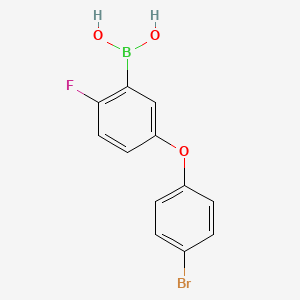
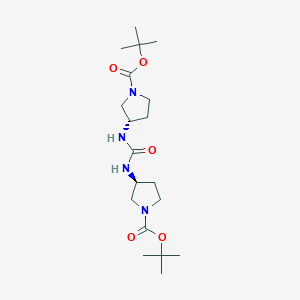
![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)
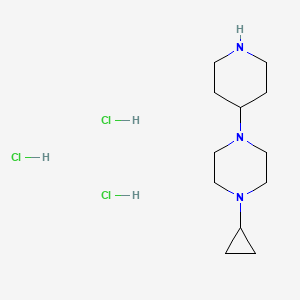
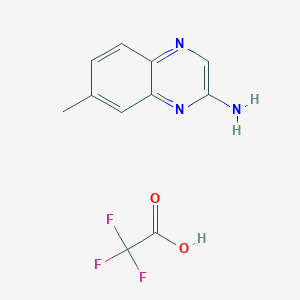

![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
